4-({[1-(4-CARBAMOYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}METHYL)BENZOIC ACID
Overview
Description
4-({[1-(4-CARBAMOYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}METHYL)BENZOIC ACID is a complex organic compound with a molecular formula of C16H13N5O3S . This compound is characterized by the presence of a benzoic acid moiety linked to a tetrazole ring through a sulfanyl methyl group. The compound’s unique structure imparts it with distinct chemical and physical properties, making it of interest in various scientific research fields.
Preparation Methods
The synthesis of 4-({[1-(4-CARBAMOYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}METHYL)BENZOIC ACID involves multiple steps, typically starting with the preparation of the tetrazole ring and subsequent attachment to the benzoic acid derivative. . Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
4-({[1-(4-CARBAMOYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}METHYL)BENZOIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the tetrazole ring to its corresponding amine derivative.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-({[1-(4-CARBAMOYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}METHYL)BENZOIC ACID has several scientific research applications:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 4-({[1-(4-CARBAMOYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}METHYL)BENZOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s tetrazole ring can mimic the structure of natural substrates, allowing it to bind to active sites and inhibit enzyme activity. Additionally, the sulfanyl methyl group can form covalent bonds with target proteins, further modulating their function .
Comparison with Similar Compounds
Similar compounds to 4-({[1-(4-CARBAMOYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}METHYL)BENZOIC ACID include:
This compound: A structurally similar compound with slight variations in the substituents on the benzoic acid or tetrazole ring.
4-({[1-(4-AMINOPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}METHYL)BENZOIC ACID: Differing by the presence of an amino group instead of a carbamoyl group. These compounds share similar chemical properties but may exhibit different biological activities and applications due to the variations in their functional groups.
Properties
IUPAC Name |
4-[[1-(4-carbamoylphenyl)tetrazol-5-yl]sulfanylmethyl]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O3S/c17-14(22)11-5-7-13(8-6-11)21-16(18-19-20-21)25-9-10-1-3-12(4-2-10)15(23)24/h1-8H,9H2,(H2,17,22)(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBPFMFRNLVTZFL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NN=NN2C3=CC=C(C=C3)C(=O)N)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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